![molecular formula C17H24N4O3 B2939281 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941108-74-3](/img/structure/B2939281.png)

1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

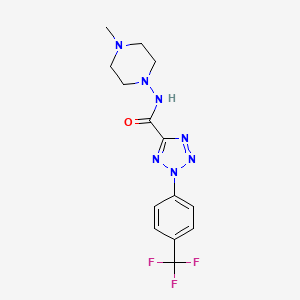

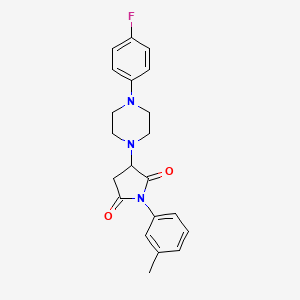

The compound “1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant compounds and are the basic structure for several alkaloids and for DNA and RNA bases adenine and guanine .

Molecular Structure Analysis

The molecular structure of this compound would be based on the purine structure, which is a two-ring system consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The specific substitutions at the 1,7 positions with methyl groups and at the 3 position with an octyloxazolo group would add complexity to the structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its purine structure and the specific substituents it carries. For example, the presence of the octyloxazolo group could potentially influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

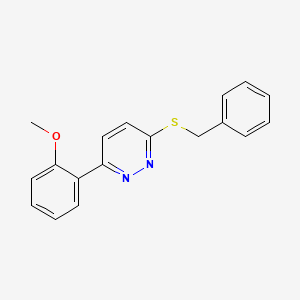

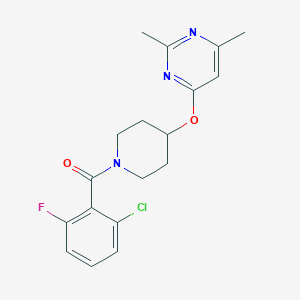

Coordination Chemistry and Material Science

Purine derivatives have been studied for their interactions with divalent metal cations, forming complexes with potential applications in coordination chemistry and material science. For instance, studies on 8-azaxanthinato salts of divalent metal aquacomplexes highlight the role of purine derivatives in generating well-defined hydrogen bond networks, which can lead to the formation of monodimensional and bidimensional superstructures. These findings could suggest potential uses of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the development of new materials with specific structural and bonding properties (Maldonado et al., 2009).

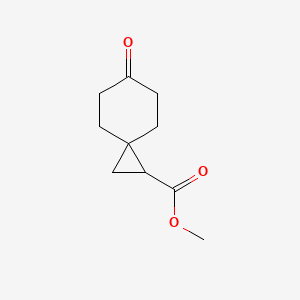

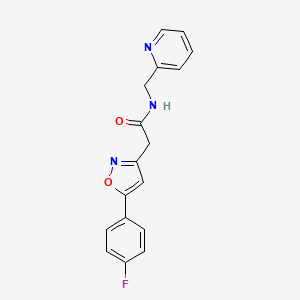

Pharmaceutical Research Anticancer and Antimicrobial Activities

Related purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. For example, triazino and triazolo[4,3-e]purine derivatives demonstrated considerable activity against various cancer cell lines, suggesting that compounds like 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be explored for their potential antineoplastic and antimicrobial properties (Ashour et al., 2012).

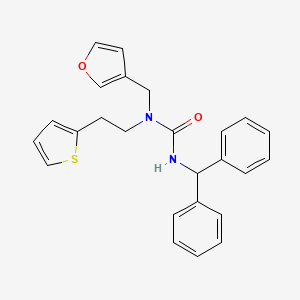

Psychotropic Drug Development

Purine derivatives have been investigated for their potential psychotropic activities, including anxiolytic and antidepressant effects, through interactions with serotonin and dopamine receptors. This indicates that 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be a candidate for the development of new treatments for mood disorders (Chłoń-Rzepa et al., 2013).

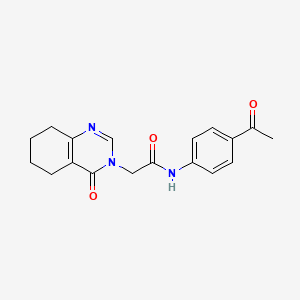

Antiproliferative Agents Against Cancer

The synthesis of novel fused triazolo pyrrolo[2,1-f]purine derivatives and their evaluation as anti-proliferative agents against human cancer cell lines underscore the importance of purine derivatives in cancer research. These compounds exhibit strong activity against specific cancer cell lines, suggesting a pathway for the development of new anticancer drugs that could include the investigation of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (Sucharitha et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,7-dimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-4-5-6-7-8-9-10-20-15(22)13-14(19(3)17(20)23)18-16-21(13)11-12(2)24-16/h11H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXWTDHYMUXKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)

![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)

![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)